3-(2,4-Dimethylphenyl)-3-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethylphenyl)-3-pentanol is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and a pentanol group attached to the third carbon of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-3-pentanol typically involves the reaction of 2,4-dimethylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol.
Reaction Conditions:
Reagents: 2,4-dimethylbenzaldehyde, pentylmagnesium bromide
Solvent: Anhydrous ether
Temperature: Room temperature
Workup: Acidic aqueous workup to protonate the intermediate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions, with additional considerations for reaction efficiency, yield optimization, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-3-pentanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, room temperature
Reduction: Lithium aluminum hydride in anhydrous ether, reflux
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: 3-(2,4-Dimethylphenyl)-3-pentanone
Reduction: 3-(2,4-Dimethylphenyl)-3-pentane
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3-(2,4-Dimethylphenyl)-3-pentanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethylphenyl)-3-butanol: Similar structure with a butanol group instead of a pentanol group.
3-(2,4-Dimethylphenyl)-3-hexanol: Similar structure with a hexanol group instead of a pentanol group.
2,4-Dimethylphenol: Lacks the pentanol group but shares the dimethylphenyl core.
Uniqueness
3-(2,4-Dimethylphenyl)-3-pentanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Biological Activity
3-(2,4-Dimethylphenyl)-3-pentanol is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a tertiary alcohol group and a dimethyl-substituted phenyl ring. Its molecular formula is C13H18O, and it has a molecular weight of approximately 194.28 g/mol. The compound is typically a colorless to pale yellow liquid with a distinctive odor.
1. Antioxidant Properties
Research has indicated that compounds with similar structures to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems.
- Study Findings : A study evaluating the antioxidant capacity of various phenolic compounds found that those with similar structural features demonstrated effective radical scavenging abilities. For example, the IC50 value for radical scavenging was reported to be around 37.61 µg/mL for certain derivatives, suggesting that this compound may exhibit comparable activity .
2. Antifungal Activity
The antifungal properties of phenolic compounds have been widely studied, particularly in agricultural applications.
Toxicological Profile
Understanding the toxicological profile of this compound is essential for assessing its safety for potential applications:
- Acute Toxicity : Studies indicate that high doses can lead to adverse effects such as respiratory distress and neurological symptoms in animal models . For instance, intraperitoneal administration in rats resulted in significant physiological changes indicative of toxicity.
- Irritation Potential : The compound may cause irritation upon exposure, particularly through inhalation or ingestion. Safety data suggest careful handling and usage guidelines are necessary when working with this compound .
Summary of Biological Activities
Activity Type | Findings |
---|---|
Antioxidant | Comparable IC50 values indicating effective free radical scavenging |
Antifungal | Potential antifungal activity against common pathogens |
Toxicity | Acute toxicity observed in animal studies; potential irritant |
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)pentan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-13(14,6-2)12-8-7-10(3)9-11(12)4/h7-9,14H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDKKDCAANQGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=C(C=C(C=C1)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.